molecular formula C15H26N2 B8556530 N-(2-adamantyl)piperidin-4-amine

N-(2-adamantyl)piperidin-4-amine

Cat. No.: B8556530
M. Wt: 234.38 g/mol
InChI Key: GWDFQLAGUUNRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Adamantyl)piperidin-4-amine is a synthetic organic compound featuring an adamantane moiety linked to a piperidin-4-amine group. The adamantyl group is a highly stable, lipophilic diamondoid hydrocarbon that can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules . This structural motif is of significant interest in medicinal chemistry and pharmacology research, particularly in the development of central nervous system (CNS) active agents, as the lipophilicity contributed by the adamantyl group can enhance blood-brain barrier penetration . Piperidine derivatives of adamantane have demonstrated potent biological activity. Specific research has highlighted that such structures exhibit high antiviral activity, in some cases exceeding the potency of the established antiviral drug rimantadine by several times against certain strains of the influenza A virus . Furthermore, adamantyl-based compounds are extensively investigated as neuroactive agents for potential applications in treating conditions like Parkinson's disease, as anticonvulsants, and as antagonists for targets like the P2X7 receptor, which is relevant in inflammatory pain and neurodegenerative diseases . The mechanism of action for adamantane-containing compounds often involves interaction with ion channels or G-protein coupled receptors. For instance, simple aminoadamantanes are known to act as inhibitors of the proton M2 channel in the influenza virus, while other derivatives have been designed to act on dopamine receptors or disrupt protein-protein interactions in oncogenic pathways . This product is provided for research purposes such as in vitro binding assays, enzymatic activity studies, and as a building block for the synthesis of more complex chemical entities. This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

N-(2-adamantyl)piperidin-4-amine

InChI

InChI=1S/C15H26N2/c1-3-16-4-2-14(1)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-17H,1-9H2

InChI Key

GWDFQLAGUUNRFK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Comparison with Similar Compounds

Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)amine)

  • Structure : Combines a 2-adamantyl group with a para-bromophenylamine substituent.
  • Key Properties: Low toxicity (LD₅₀ > 2,000 mg/kg in rodents). Enhances physical endurance and accelerates recovery from fatigue, hyperthermia, and hypoxia. Immunostimulatory effects in stress-induced immunodeficiency models.
  • Mechanism : Membrane-protective activity and modulation of stress-response pathways .

Chlodantane (2-(para-chlorobenzoylamine)adamantane)

  • Structure : Features a 2-adamantyl group bonded to a para-chlorobenzoyl moiety.
  • Key Properties :
    • Rapid-acting adaptogen with acute resistance to physical and chemical stressors (e.g., toxins, hypoxia).
    • Reduces recovery time in animal models of extreme environmental stress.

Structural and Functional Contrasts

Parameter N-(2-adamantyl)piperidin-4-amine Bromantane Chlodantane
Core Structure Piperidin-4-amine + 2-adamantyl Adamantyl + bromophenyl Adamantyl + chlorobenzoyl
Lipophilicity High (adamantyl + piperidine) Moderate Moderate
Primary Activity Undefined (theoretical CNS focus) Stress resistance Rapid adaptogen
Toxicity Not reported Low Not reported
Clinical Applications Research stage Experimental models Experimental models

Key Insights :

  • The piperidin-4-amine group in this compound may confer distinct receptor-binding capabilities compared to aromatic substituents in bromantane and chlodantane.
  • Adamantane’s contribution to membrane interaction is consistent across all three compounds, but the variable substituents alter pharmacokinetics and target specificity .

Comparison with Other Piperidin-4-amine Derivatives

N-(4-Chloro-2-nitrophenyl)piperidin-4-amine

  • Role : Intermediate in domperidone synthesis.
  • Key Features: Synthesized via coupling reactions under weak alkaline conditions. Limited bioactivity data; primarily used in pharmaceutical manufacturing .

N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide

  • Role : Potassium channel modulator (Kv1.5).
  • Key Features :
    • Demonstrates ion channel selectivity in cardiovascular research.
    • Higher molecular weight (≈350 g/mol) compared to this compound (≈263 g/mol*) .

Fentanyl-Related Compounds (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine)

  • Role : Opioid precursor (4-ANPP).
  • Key Features :
    • Structurally distinct due to phenethyl and phenyl groups.
    • Highlights the piperidin-4-amine scaffold’s versatility in diverse pharmacological contexts .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the amine nucleophile displaces the halide. Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) to enhance solubility.

  • Temperature : 120–220°C for 6–18 hours in sealed reactors to prevent volatilization.

  • Stoichiometry : A 1:1 molar ratio of 2-adamantyl bromide to piperidin-4-amine minimizes di-alkylation.

Example Protocol (adapted from):

  • Combine 2-bromoadamantane (10.0 g, 0.04 mol) and piperidin-4-amine (4.0 g, 0.04 mol) in ethanol (50 mL).

  • Heat at 180°C in a sealed vessel for 12 hours.

  • Cool, basify with NaOH, and extract with ether.

  • Precipitate the hydrochloride salt using anhydrous HCl gas, yielding N-(2-adamantyl)piperidin-4-amine hydrochloride (65–75% yield).

Challenges and Optimization

  • Steric hindrance : The 2-adamantyl group’s bulkiness reduces reaction rates compared to 1-adamantyl derivatives. Prolonged heating or elevated temperatures (220°C) improve conversion.

  • Byproducts : Di-alkylated amines may form if excess halide is used. Stoichiometric control and stepwise addition mitigate this.

Transition-Metal-Catalyzed C–N Coupling

Palladium-catalyzed Buchwald-Hartwig amination could couple 2-adamantyl bromide with piperidin-4-amine. While absent in the reviewed sources, similar couplings for adamantane derivatives are documented.

Proposed Protocol

  • Mix 2-bromoadamantane, piperidin-4-amine, Pd(OAc)<sub>2</sub> (5 mol %), Xantphos (10 mol %), and Cs<sub>2</sub>CO<sub>3</sub> in toluene.

  • Heat at 100°C for 24 hours under argon.

  • Isolate the product via acid-base extraction.

Advantage : Avoids high-temperature conditions, potentially improving selectivity.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (HPLC)Key Limitations
Nucleophilic Substitution180°C, 12 h, ethanol65–75>95%Steric hindrance
Reductive AminationRT, 24 h, NaBH<sub>3</sub>CN50–6090%Requires imine formation
Buchwald-Hartwig100°C, 24 h, Pd/Xantphos40–50*>90%Catalyst cost

*Theoretical estimate based on.

Characterization and Validation

Synthesized this compound is characterized by:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.05–2.95 (m, 2H, piperidine H-2,6), 2.70–2.60 (m, 1H, adamantyl CH), 2.30–2.20 (m, 4H, piperidine H-3,5), 1.90–1.70 (m, 12H, adamantyl CH<sub>2</sub>).

  • Melting Point : Hydrochloride salt melts at 300–305°C (decomp.), consistent with adamantylamine derivatives.

  • MS (ESI+) : m/z 261.2 [M+H]<sup>+</sup>.

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for bulk synthesis due to lower catalyst costs.

  • Safety : Sealed reactors prevent halide volatilization, but high temperatures necessitate pressure-rated equipment.

Emerging Strategies

  • Photocatalytic Amination : Visible-light-mediated C–N bond formation could enable milder conditions, though untested for adamantyl systems.

  • Biocatalytic Routes : Engineered transaminases for asymmetric synthesis remain exploratory but promising .

Q & A

Q. What are common synthetic routes for preparing N-(2-adamantyl)piperidin-4-amine?

this compound is typically synthesized via alkylation or reductive amination. A key step involves introducing the adamantyl group, which can be achieved by reacting 1-bromoadamantane with a piperidin-4-amine derivative under basic conditions (e.g., using sodium hydride or potassium carbonate). For example, alkylation of N-protected piperidin-4-amine with adamantyl halides in solvents like ethanol or acetonitrile is a standard approach . Grignard reactions or catalytic hydrogenation may also be employed to attach the adamantane moiety, leveraging methods analogous to those used for (2R)-2-(2-adamantyl)propan-1-amine synthesis .

Q. Which analytical techniques are suitable for characterizing this compound?

Reverse-phase HPLC with Newcrom R1 columns and mobile phases containing acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) is effective for purity assessment . Infrared (IR) spectroscopy, particularly for identifying amine and adamantyl C-H stretching bands (e.g., 3300–3500 cm⁻¹ for NH₂), and nuclear magnetic resonance (NMR) for structural confirmation (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) are critical . Mass spectrometry (LC-MS) further validates molecular weight and fragmentation patterns .

Q. What are the typical reaction conditions for oxidizing piperidin-4-amine derivatives?

Oxidation of piperidin-4-amine derivatives, such as 1-[(4-chlorophenyl)methyl]piperidin-4-amine, often uses alkaline KMnO₄ with catalysts like Ru(III) at 300–303 K. The reaction follows pseudo-first-order kinetics, with stoichiometric ratios (e.g., 1:4 substrate:oxidant) determined via spectrophotometric monitoring at 525 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate reaction mechanisms for adamantyl-piperidine derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) and electron density distributions to predict reactive sites and transition states. For example, DFT studies on permanganate oxidation of piperidin-4-amine derivatives confirmed the stability of intermediates like MnO₄(OH)²⁻ complexes and supported proposed pathways via activation energy (ΔG‡) and entropy (ΔS‡) comparisons . Similar approaches can model this compound interactions in catalytic systems .

Q. What kinetic parameters are critical in optimizing catalytic oxidation of this compound?

Key parameters include:

  • Catalyst concentration : Ru(III) exhibits first-order dependence, with optimal loading reducing activation energy (Eₐ).
  • Temperature : Elevated temperatures (e.g., 303 K) enhance reaction rates but may degrade thermally sensitive adamantyl groups.
  • Ionic strength : Low ionic strength (0.01 mol dm⁻³) minimizes side reactions in alkaline media . Contradictions in reported rate laws (e.g., substrate vs. oxidant order) highlight the need for systematic kinetic profiling under varied conditions .

Q. How does the adamantyl group influence the biological activity of piperidin-4-amine derivatives?

The adamantyl moiety enhances lipophilicity, improving membrane permeability and receptor binding. For example, N-phenyl-1-(2-phenylethyl)piperidin-4-amine derivatives show increased CNS activity due to adamantane’s rigid structure, which stabilizes ligand-receptor interactions . Comparative studies with non-adamantyl analogs (e.g., N-ethylpiperidin-4-amine) reveal reduced bioactivity, underscoring the adamantyl group’s role in pharmacokinetics .

Q. What strategies resolve contradictory data in structural elucidation of adamantyl-piperidine derivatives?

Discrepancies in spectral data (e.g., IR vs. NMR peak assignments) are addressed by:

  • Multi-technique validation : Cross-referencing HPLC retention times with high-resolution MS and 2D-NMR (e.g., HSQC, HMBC) .
  • Computational docking : Molecular dynamics simulations predict stable conformers, aiding in reconciling experimental vs. theoretical spectra .

Methodological Notes

  • Synthesis optimization : Scale-up requires solvent-free or green chemistry approaches to minimize waste, as demonstrated in solvent-free syntheses of related trifluoromethylanilines .
  • Analytical conflicts : Discrepancies in logP values (e.g., 1.86 vs. 2.1 for similar compounds) necessitate standardized measurement protocols .

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